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Introduction
Laminins are a major component of the basement membrane, a specialized extracellular matrix

that plays a crucial role in tissue organization and cell behavior. The Laminin B1 chain, a key

subunit of various laminin isoforms, contains several biologically active domains. This technical

guide focuses on a specific 21-amino acid peptide derived from the Laminin B1 chain,

corresponding to residues 1363-1383. This peptide, with the sequence

KLQSLDLSAAAQMTCGTPPGA, has garnered interest for its potential therapeutic applications,

particularly in oncology, due to its interaction with the laminin receptor and its subsequent

effects on critical cellular processes such as adhesion, angiogenesis, and tumor progression.[1]

This document provides a comprehensive overview of the available technical data,

experimental protocols, and known signaling pathways associated with this peptide.

Peptide Characteristics
The Laminin B1 (1363-1383) peptide is a linear sequence of 21 amino acids. Its fundamental

properties are summarized in the table below.
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Property Value Reference

Amino Acid Sequence
KLQSLDLSAAAQMTCGTPPG

A
[1]

Residue Range
1363-1383 of human Laminin

B1
[1]

Molecular Formula C₈₆H₁₄₆N₂₄O₃₀S₂ [1]

Molecular Weight 2060.35 g/mol [1]

Biological Activity and Data
The primary biological function attributed to the Laminin B1 (1363-1383) peptide is its ability to

bind to the laminin receptor.[1] This interaction is believed to be the basis for its observed

effects on inhibiting angiogenesis and tumor growth. While specific quantitative data for the

KLQSLDLSAAAQMTCGTPPGA peptide is limited in publicly available literature, the functional

consequences of targeting the laminin receptor with laminin-derived peptides are more broadly

documented.

Table 1: Summary of Biological Activities of Laminin-Derived Peptides Targeting the Laminin

Receptor
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Biological
Process

Observed
Effect of
Receptor
Binding

Cell Types
Studied

Quantitative
Data
(Illustrative for
related
peptides)

References

Cell Adhesion

Inhibition of

melanoma cell

adhesion to

laminin-coated

substrates.

Melanoma,

fibrosarcoma,

glioma,

pheochromocyto

ma, aortic

endothelial cells

Peptide F-9

(RYVVLPRPVCF

EKGMNYTVR)

showed

significant

inhibition of

[3H]heparin

binding to

laminin.

[2]

Angiogenesis

Inhibition of new

blood vessel

formation.

Human Umbilical

Vein Endothelial

Cells (HUVECs)

A related

peptide,

CDPGYIGSR-

NH2, potently

suppressed

embryonic

angiogenesis of

the chick

chorioallantoic

membrane.

Tumor Growth

Inhibition of solid

tumor growth in

vivo.

Sarcoma 180,

Lewis lung

carcinoma

CDPGYIGSR-

NH2 markedly

inhibited the

growth of

subcutaneous

solid tumors.

Metastasis Inhibition of

experimental

metastasis.

Human

fibrosarcoma

cells (HT1080)

A multimeric form

of the YIGSR

sequence

inhibited lung

colonization by

[1]
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100% when co-

injected with

tumor cells.

Experimental Protocols
Detailed experimental protocols for studying the effects of the Laminin B1 (1363-1383) peptide

are crucial for reproducible research. The following sections outline standard methodologies for

key experiments.

Peptide Synthesis and Purification
Synthetic peptides like KLQSLDLSAAAQMTCGTPPGA are typically produced using solid-

phase peptide synthesis (SPPS).

Protocol:

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with

the C-terminal amino acid (Alanine).

Amino Acid Coupling: Sequentially couple the subsequent amino acids in the sequence

using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.

Deprotection: After each coupling step, remove the N-terminal protecting group (e.g., Fmoc)

with a mild base like piperidine.

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and

remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid

with scavengers).

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Verify the purity and identity of the final peptide using mass spectrometry

and analytical RP-HPLC.

Cell Adhesion Assay
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This assay quantifies the ability of the peptide to inhibit cell attachment to a laminin-coated

surface.

Protocol:

Plate Coating: Coat 96-well plates with a solution of laminin (e.g., 10 µg/mL in PBS)

overnight at 4°C.

Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1%

Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

Cell Preparation: Harvest cells (e.g., melanoma or endothelial cells) and resuspend them in

serum-free media.

Incubation: Pre-incubate the cells with varying concentrations of the Laminin B1 (1363-
1383) peptide for 30 minutes at 37°C.

Seeding: Add the cell-peptide suspension to the laminin-coated wells and incubate for 1-2

hours at 37°C to allow for cell adhesion.

Washing: Gently wash the wells with PBS to remove non-adherent cells.

Quantification: Fix the remaining adherent cells with a fixative (e.g., 4% paraformaldehyde)

and stain with a dye such as crystal violet. Elute the dye and measure the absorbance at a

specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the peptide's ability to inhibit the formation of capillary-like structures by

endothelial cells.

Protocol:

Matrix Preparation: Coat the wells of a 96-well plate with a basement membrane matrix

extract (e.g., Matrigel) and allow it to polymerize at 37°C.

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the

presence of varying concentrations of the Laminin B1 (1363-1383) peptide.
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Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

Visualization: Visualize the tube-like structures using a microscope.

Quantification: Quantify the extent of tube formation by measuring parameters such as the

total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Growth (Xenograft) Model
This assay evaluates the peptide's efficacy in inhibiting tumor growth in a living organism.

Protocol:

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., human

fibrosarcoma cells) into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to establish and reach a palpable size.

Treatment: Administer the Laminin B1 (1363-1383) peptide to the mice through a suitable

route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. A control

group should receive a vehicle control.

Monitoring: Measure the tumor volume periodically using calipers. Monitor the body weight of

the mice as an indicator of toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh

the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways
The Laminin B1 (1363-1383) peptide is known to bind to the laminin receptor. The

downstream signaling events following this interaction are complex and can vary depending on

the cell type. Generally, laminin receptor signaling involves the modulation of mitogen-activated

protein kinase (MAPK) cascades.

Below is a conceptual diagram illustrating a plausible signaling pathway initiated by the binding

of the Laminin B1 (1363-1383) peptide to its receptor, leading to the inhibition of angiogenesis

and tumor cell proliferation.
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Caption: Laminin B1 (1363-1383) signaling pathway.

Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of the Laminin
B1 (1363-1383) peptide.
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Caption: Preclinical evaluation workflow for Laminin B1 (1363-1383).
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Conclusion
The Laminin B1 (1363-1383) peptide represents a promising area of research for the

development of novel therapeutics, particularly in the context of cancer. Its ability to interact

with the laminin receptor and subsequently modulate key cellular processes like adhesion,

migration, and angiogenesis underscores its potential. This technical guide provides a

foundational understanding of this peptide, including its characteristics, biological activities,

relevant experimental protocols, and associated signaling pathways. Further research is

warranted to fully elucidate the quantitative aspects of its bioactivity and to explore its full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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